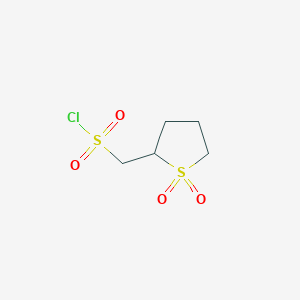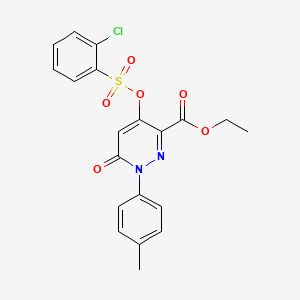
(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” is a chemical compound with the CAS number 1955530-78-5 . It has a molecular weight of 232.71 and a molecular formula of C5H9ClO4S2 .
Molecular Structure Analysis
The molecular structure of “(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” is represented by the formula C5H9ClO4S2 . The InChI code for this compound is 1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” are not available, methanesulfonyl chloride, a related compound, is known to be highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
“(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” has a molecular weight of 232.71 . The boiling point and storage conditions of this compound are not specified .Scientific Research Applications
RNA-Cleaving DNA Enzyme Synthesis : Methanesulfonyl chloride, a related compound, has been studied for its role in the synthesis of RNA-cleaving DNA enzymes. This involves its reaction in aqueous mixtures and alcoholic solvents, contributing to our understanding of enzyme mechanisms (Choi et al., 2000).
Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which has been used to study the electrochemical properties of vanadium pentoxide films. This research is significant for the development of potential cathode materials (Su, Winnick, & Kohl, 2001).
Protecting and Activating Group for Amine Synthesis : The derivative 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride has been used as a versatile sulfonating agent for amines. This demonstrates its utility in chemical synthesis, particularly in activating amines (Sakamoto et al., 2006).
Synthesis of Antineoplastic Agents : The synthesis of 2-Chloroethyl (methylsulfonyl)methanesulfonate, a compound related to methanesulfonyl chloride, has been explored for its potential in anticancer activity. This highlights the role of such compounds in pharmaceutical research (Shealy & Krauth, 1993).
Palladium-Catalyzed Reactions in Synthesis : Methanesulfonyl chloride and related compounds have been used in palladium-catalyzed cross-coupling reactions. This method is important in the synthesis of complex organic molecules, avoiding genotoxic impurities (Rosen et al., 2011).
Organic Sulfur Mechanisms in Hydrolysis : The hydrolysis of methanesulfonyl chloride has been studied to understand the mechanisms involved in organic sulfur chemistry. This research provides insights into the pH dependence and the mechanism of hydration of sulfenes (King, Lam, & Skonieczny, 1992).
properties
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCELEPTVAWCRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)